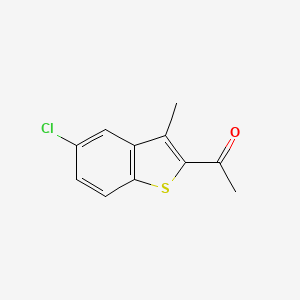

2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE

Description

Structural Classification and Significance

2-Acetyl-5-chloro-3-methylthianaphthene belongs to the class of organic compounds known as substituted benzo[b]thiophenes. The foundational structure, benzo[b]thiophene (historically called thianaphthene), is a bicyclic aromatic heterocycle where a benzene (B151609) ring is fused to a thiophene (B33073) ring. mdpi.com This core scaffold is a "privileged structure" in drug discovery, meaning it frequently appears in molecules with diverse biological activities. mdpi.com

The specific substitutions on this particular molecule are:

An acetyl group (-COCH₃) at the 2-position.

A chloro group (-Cl) at the 5-position.

A methyl group (-CH₃) at the 3-position.

These substitutions significantly influence the molecule's electronic properties, reactivity, and potential biological interactions. The acetyl group at the C2 position, for instance, is a common feature in many biologically active thiophene derivatives and serves as a key synthetic handle for further molecular elaboration. mdpi.com The presence of a halogen, like the chloro group at C5, can modulate the compound's lipophilicity and metabolic stability, which are critical parameters in pharmaceutical development.

The general significance of the benzo[b]thiophene framework is vast. Derivatives of this scaffold are integral to the structure of approved drugs and are explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. mdpi.com Their utility also extends to materials science, where they are used in the development of organic electronics.

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | 1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |

| Molecular Formula | C₁₁H₉ClOS |

| Molecular Weight | 224.7 g/mol |

| CAS Number | 139101-79-4 |

| Synonyms | This compound |

Data sourced from chemical databases.

Current Research Landscape and Emerging Trends

Despite the established importance of the substituted benzo[b]thiophene class, a thorough review of contemporary scientific literature reveals a notable absence of dedicated research specifically on this compound. Major chemical databases, such as PubChem, currently list no literature citations for this specific compound, indicating a significant gap in its scientific exploration. uni.lu

Consequently, there are no detailed research findings, established applications, or emerging trends to report for this compound itself. The compound is commercially available from various chemical suppliers, suggesting its potential utility as a building block or intermediate in organic synthesis. fluorochem.co.uk For instance, a related brominated analog, 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one, is also available, highlighting the role of such halogenated ketones as reactive intermediates for constructing more complex molecules. 2abiotech.net

While research on closely related structures, such as other acetyl-substituted or chloro-substituted benzo[b]thiophenes, is ongoing for applications like cholinesterase inhibition and antimicrobial activity, these findings cannot be directly extrapolated to the title compound. mdpi.comnih.gov The unique combination of acetyl, chloro, and methyl groups at the 2, 5, and 3 positions, respectively, defines a specific chemical entity whose properties and potential applications remain unexplored.

Therefore, the current research landscape for this compound is best described as nascent. It represents an uninvestigated area within the broader and highly active field of benzo[b]thiophene chemistry. Future research could focus on its synthesis, characterization, and screening for biological activities, which would be necessary to uncover any potential trends or applications for this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFYTUVWAHAYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346257 | |

| Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51527-18-5 | |

| Record name | 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-3-methyl-benzo[b]thiophen-2-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Acetyl 5 Chloro 3 Methylthianaphthene

Transformations of the Acetyl Moiety: Oxidation and Reduction Pathways

The acetyl group at the 2-position of the thianaphthene (B1666688) ring is a key functional handle for a variety of chemical transformations, most notably oxidation and reduction reactions. These pathways allow for the conversion of the acetyl group into other valuable functional groups, thereby expanding the synthetic utility of the parent molecule.

Oxidation Pathways:

The acetyl group can be oxidized to a carboxylic acid functionality. A common method for this transformation is the haloform reaction, which proceeds via the formation of a trichloromethyl ketone intermediate followed by cleavage. For the analogous compound, 2-acetyl-5-chlorothiophene, oxidation to 5-chlorothiophene-2-carboxylic acid has been achieved using sodium hypochlorite (B82951). This reaction is typically carried out under alkaline conditions. The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, esters, and other acid derivatives.

Reduction Pathways:

Conversely, the acetyl group is readily reduced to an ethyl group or a secondary alcohol. The choice of reducing agent dictates the reaction outcome. For the complete reduction of the carbonyl to a methylene (B1212753) group (deoxygenation), Wolff-Kishner or Clemmensen reduction conditions are typically employed. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at elevated temperatures. The Clemmensen reduction utilizes amalgamated zinc in the presence of a strong acid.

For the reduction of the acetyl group to a secondary alcohol, 1-(5-chloro-3-methylthianaphthen-2-yl)ethanol, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, and subsequent workup with water or a dilute acid yields the corresponding alcohol.

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | Sodium hypochlorite (NaOCl), NaOH | Carboxylic acid |

| Reduction (Deoxygenation) | Hydrazine (NH₂NH₂), KOH, heat (Wolff-Kishner) | Ethyl |

| Zinc amalgam (Zn(Hg)), HCl (Clemmensen) | Ethyl | |

| Reduction (to Alcohol) | Sodium borohydride (NaBH₄), Methanol | Secondary alcohol |

| Lithium aluminum hydride (LiAlH₄), Diethyl ether | Secondary alcohol |

Nucleophilic Substitution Reactions Involving the Halogen Atom

The chlorine atom at the 5-position of the thianaphthene ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the fused benzene (B151609) ring and the acetyl group, which help to stabilize the intermediate Meisenheimer complex formed during the reaction.

A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a wide range of derivatives. These include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can yield the corresponding 5-amino-thianaphthene derivatives, which are valuable intermediates in medicinal chemistry. Similarly, reaction with sodium methoxide (B1231860) would produce the 5-methoxy derivative, while reaction with a thiolate, such as sodium thiophenoxide, would result in the formation of a 5-arylthioether.

The general mechanism for these SNAr reactions involves the initial attack of the nucleophile on the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the acetyl group. In the final step, the chloride ion is eliminated, and the aromaticity of the thianaphthene ring is restored.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R₂NH (e.g., piperidine) | Tertiary amine |

| Alkoxide | NaOR (e.g., sodium methoxide) | Ether |

| Thiolate | NaSR (e.g., sodium thiophenoxide) | Thioether |

| Cyanide | NaCN | Nitrile |

Synthesis of Novel Derivatives and Functional Analogs for Structure-Activity Exploration

The ability to modify both the acetyl and chloro substituents of 2-acetyl-5-chloro-3-methylthianaphthene makes it a valuable scaffold for the synthesis of novel derivatives and functional analogs for structure-activity relationship (SAR) studies.

One common derivatization strategy involves the condensation of the acetyl group with various aldehydes to form chalcones. For example, 2-acetyl-3-methylthiophene (B83005) has been used in the synthesis of chalcone (B49325) derivatives. sigmaaldrich.com This reaction, typically catalyzed by a base such as sodium hydroxide, involves the formation of an enolate from the acetyl group, which then attacks the aldehyde carbonyl. The resulting β-hydroxy ketone readily dehydrates to yield the α,β-unsaturated ketone, or chalcone. These chalcone derivatives can then be further modified, for instance, by cyclization reactions to form various heterocyclic systems.

Furthermore, the products of the oxidation, reduction, and nucleophilic substitution reactions described in the preceding sections can serve as building blocks for more complex molecules. For example, the carboxylic acid obtained from the oxidation of the acetyl group can be coupled with various amines to generate a library of amides. Similarly, the amino derivatives obtained from nucleophilic substitution of the chloro group can be acylated or used in other C-N bond-forming reactions.

| Derivative Class | Synthetic Strategy | Key Reagents |

| Chalcones | Claisen-Schmidt condensation | Aromatic aldehyde, NaOH or KOH |

| Amides | Oxidation of acetyl group followed by amide coupling | NaOCl; SOCl₂, then R₂NH |

| Ethers/Thioethers | Nucleophilic substitution of chloro group | NaOR or NaSR |

| Amines | Nucleophilic substitution of chloro group | R₂NH |

Mechanistic Investigations of Key Reactions

The key reactions of this compound, particularly nucleophilic aromatic substitution, have been the subject of mechanistic studies in related systems. The SNAr reaction on electron-deficient aromatic rings, such as the thianaphthene core in the title compound, is generally accepted to proceed through a two-step addition-elimination mechanism involving a Meisenheimer intermediate.

Theoretical studies on the SNAr of substituted thiophenes have provided insights into the factors governing the reaction rate and regioselectivity. The presence of electron-withdrawing groups, such as the acetyl group, is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Recent research has also explored the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. However, for activated systems like this compound, the stepwise mechanism via a discrete Meisenheimer intermediate is generally considered to be the predominant pathway. The stability of this intermediate is a key factor in the facility of the substitution reaction.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Acetyl 5 Chloro 3 Methylthianaphthene

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For 2-acetyl-5-chloro-3-methylthianaphthene, the key functional groups that would produce characteristic vibrational bands include:

C=O (carbonyl) stretch: A strong, sharp absorption band in the IR spectrum, typically around 1670-1690 cm⁻¹, is expected for the acetyl group's ketone.

C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-Cl (chloro) stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, would indicate the carbon-chlorine bond.

While these techniques are essential for confirming the presence of key functional groups, specific, experimentally obtained IR and Raman spectra for this compound have not been found in the reviewed literature.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₁H₉ClOS), the exact molecular weight can be calculated. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of the acetyl group (as a CH₃CO radical or ketene) and other characteristic cleavages of the benzothiophene (B83047) ring system. Analysis of these fragment ions would help to confirm the molecular structure.

A thorough search for experimental mass spectrometry data, including molecular ion peaks and fragmentation patterns for this compound, did not yield any specific results in the public domain.

X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal of a compound, scientists can generate a precise electron density map, from which bond lengths, bond angles, and crystal packing information can be derived.

This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

However, a review of the available information indicates that specific single-crystal X-ray diffraction data for this compound has not been reported. While crystallographic analyses of related benzothiophene derivatives exist, this information cannot be directly extrapolated to the target compound.

Computational Chemistry and Theoretical Investigations of 2 Acetyl 5 Chloro 3 Methylthianaphthene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a cornerstone for computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules.

Optimization of Geometric Parameters and Conformational Analysis

A foundational step in the computational study of 2-acetyl-5-chloro-3-methylthianaphthene would involve the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles would define the molecule's structure. Conformational analysis would also be crucial, particularly concerning the orientation of the acetyl group relative to the thianaphthene (B1666688) ring system, to identify the global energy minimum conformation.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis would be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by simulating the vibrational modes of the atoms. The theoretical spectrum could then be correlated with experimentally obtained spectra to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the carbonyl (C=O) stretch of the acetyl group and vibrations associated with the chlorinated benzothiophene (B83047) core.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. From these energies, various chemical reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to further predict the molecule's behavior in chemical reactions.

Electrostatic Potential Mapping and Fukui Function Studies

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering insights into how the molecule will interact with other charged or polar species. Fukui function studies would complement this by quantifying the reactivity at specific atomic sites, predicting where the molecule is most susceptible to nucleophilic, electrophilic, or radical attack.

Non-Linear Optical (NLO) Properties Prediction

Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule by calculating its dipole moment, polarizability, and first-order hyperpolarizability. Molecules with significant NLO properties, often characterized by large hyperpolarizability values, are of interest for applications in optoelectronics and materials science. These properties are typically associated with molecules possessing extensive π-conjugated systems and significant charge separation, features which could be evaluated for this compound.

Intermolecular Interaction Analysis: Hirshfeld Surface and Fingerprint Plots

To understand how molecules pack in the solid state and what intermolecular forces govern their crystal structure, Hirshfeld surface analysis is employed. The Hirshfeld surface visually represents the regions of intermolecular contact. From this surface, 2D fingerprint plots are generated, which quantify the relative contributions of different types of intermolecular contacts, such as H···H, C···H, and Cl···H interactions. This analysis provides a detailed picture of the non-covalent interactions that stabilize the crystal lattice.

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) models are computational tools of significant value in medicinal chemistry and drug discovery. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR and CSAR studies on this compound are not extensively documented in publicly available literature, the methodologies can be applied to this molecule by examining studies on analogous benzothiophene and thianaphthene derivatives. Such models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced biological profiles.

The fundamental principle of QSAR is to correlate variations in the physicochemical properties of a set of molecules with their biological activities. This is achieved by calculating a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics. For a series of thianaphthene derivatives, these descriptors would be used to develop a regression model that can predict a continuous biological endpoint, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).

In contrast, CSAR models are employed when the biological activity is categorical, such as classifying compounds as "active" or "inactive," or "toxic" or "non-toxic." These models are developed using classification techniques like linear discriminant analysis (LDA) or support vector machines (SVM). For instance, a CSAR model could be developed to predict the genotoxicity of a series of thiophene (B33073) derivatives by classifying them based on their structural features. A study on the genotoxicity of 140 thiophene derivatives utilized a grid search support vector machine (GS-SVM) to build a CSAR model, achieving high accuracy in predicting the genotoxic potential of these compounds researchgate.net.

The development of robust QSAR and CSAR models involves several key steps:

Data Set Selection: A diverse set of structurally related compounds with well-defined biological activity data is required. This data set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the data set. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields).

Feature Selection: Statistical methods are used to select the most relevant descriptors that have a significant correlation with the biological activity.

Model Generation: A mathematical model is built using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

Model Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

Several QSAR studies on benzothiophene derivatives have successfully identified key structural features that govern their biological activity. For example, 2D and 3D-QSAR studies on a series of benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors revealed that polar interactions, including electrostatic and hydrogen-bonding properties, are crucial for their inhibitory activity and selectivity nih.gov. Techniques such as Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA) were employed in this study, yielding models with good predictive ability nih.gov.

Another QSAR study on benzothiophene-based histone deacetylase (HDAC) inhibitors for their anticancer activity indicated that steric, electrostatic, and electro-topological parameters are the primary determinants of their efficacy researchgate.net. The developed models can guide the synthesis of novel derivatives with improved anticancer properties.

The table below illustrates the kind of data that would be used in a QSAR study of this compound analogs, with hypothetical biological activity data and calculated molecular descriptors.

| Compound | Biological Activity (IC50, µM) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| This compound | 1.5 | 224.7 | 3.8 | 45.3 |

| Analog 1 | 0.8 | 238.7 | 4.1 | 45.3 |

| Analog 2 | 2.3 | 210.3 | 3.5 | 45.3 |

| Analog 3 | 0.5 | 252.8 | 4.4 | 55.1 |

| Analog 4 | 5.1 | 200.7 | 3.2 | 35.5 |

Similarly, a CSAR study would involve classifying compounds based on a biological property. The following table provides an example of data for a CSAR model predicting the potential toxicity of thianaphthene derivatives.

| Compound | Toxicity Class (Toxic/Non-toxic) | Number of H-bond Donors | Number of H-bond Acceptors | Molar Refractivity |

| This compound | Toxic | 0 | 2 | 58.7 |

| Analog 1 | Toxic | 1 | 2 | 62.3 |

| Analog 2 | Non-toxic | 0 | 1 | 55.1 |

| Analog 3 | Toxic | 1 | 3 | 68.9 |

| Analog 4 | Non-toxic | 0 | 1 | 52.4 |

Advanced Research Applications of 2 Acetyl 5 Chloro 3 Methylthianaphthene and Its Derivatives

Research in Medicinal Chemistry and Biological Target Identification

The benzothiophene (B83047) core is a recognized pharmacophore, and its derivatives have been extensively investigated for various therapeutic properties. nih.govbenthamdirect.com The specific substitutions of an acetyl group at the 2-position, a chloro group at the 5-position, and a methyl group at the 3-position on the thianaphthene (B1666688) ring are expected to modulate the biological activity of the parent molecule.

Investigation of Antimicrobial Activities

Benzothiophene derivatives are well-documented for their promising antimicrobial activities against a spectrum of pathogens. mdpi.comresearchgate.netglobalresearchonline.net The introduction of a halogen, such as chlorine, into the benzothiophene scaffold has been shown to be a key factor in enhancing antibacterial and antifungal properties. researchgate.net

Research on related compounds, such as 3-chlorobenzothiophene derivatives, has demonstrated significant activity against various bacterial and fungal strains. researchgate.net For instance, the synthesis of chalcones from 4-acetylphenyl-3-chloro-1-benzothiophene-2-carboxamide and their subsequent cyclization to form pyrimidines and pyrazoles have yielded compounds with notable antibacterial activity. researchgate.net Similarly, studies on acylhydrazone derivatives of benzothiophene have identified compounds with potent activity against multidrug-resistant Staphylococcus aureus. nih.gov One particular derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against resistant strains. nih.gov

The antimicrobial potential of derivatives of 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE can be systematically explored by synthesizing a library of related compounds and evaluating their efficacy against various microbial strains.

Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives (Note: This table is illustrative and based on data from related benzothiophene compounds, not this compound itself, for which specific data is not available.)

| Compound Type | Target Organism | Activity (e.g., MIC) | Reference |

| Benzothiophene-acylhydrazone | Staphylococcus aureus (MRSA) | 4 µg/mL | nih.gov |

| 3-Chlorobenzothiophene derivative | Gram-positive bacteria | Not specified | researchgate.net |

| Benzothiophene-substituted pyrimidine | Fungal strains | Moderate activity | globalresearchonline.net |

Exploration of Central Nervous System Modulation (e.g., Ataractic Properties)

The structural features of this compound, particularly the presence of the benzothiophene core, suggest that its derivatives could be designed to interact with CNS targets. For instance, modifications of the acetyl and methyl groups could lead to compounds with affinity for various receptors in the brain. Further research, including binding assays and in vivo behavioral studies, would be necessary to determine if derivatives of this compound exhibit any ataractic or other CNS-modulating effects.

Preliminary Studies on Anti-inflammatory Properties

The anti-inflammatory potential of benzothiophene derivatives is an active area of research. nih.govijpsjournal.commdpi.com Inflammation is a complex biological process, and the development of novel anti-inflammatory agents is a significant therapeutic goal.

Studies on analogous compounds have shown that benzothiophene derivatives can exhibit potent anti-inflammatory activity. For example, a compound structurally related to celecoxib, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. mdpi.comnih.govresearchgate.net This suggests that the acetyl and chloro-substituted phenyl moieties can contribute to anti-inflammatory activity. The mechanism of action for many anti-inflammatory benzothiophenes involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). dntb.gov.ua

Table 2: Anti-inflammatory Activity of a Structurally Related Pyrrole Derivative (Note: This data is for a compound with some structural similarities and is intended to be illustrative of the potential of related heterocyclic systems.)

| Compound | Model | Dosing | Effect | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | 20 mg/kg (single dose) | Significant reduction in paw edema | mdpi.comnih.govresearchgate.net |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | 10, 20, 40 mg/kg (14 days) | Significant inhibition of paw edema at all doses | mdpi.comnih.govresearchgate.net |

Molecular Mechanisms of Action Studies

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for drug development. For antimicrobial benzothiophene derivatives, several mechanisms have been proposed. One potential target is the bacterial cell membrane, where the lipophilic nature of the benzothiophene ring can facilitate disruption of the membrane integrity. frontiersin.org Another study on thiophene (B33073) derivatives suggested that their antibacterial activity could be due to the inhibition of essential enzymes, such as D-alanine ligase, which is involved in cell wall synthesis. nih.gov

In the context of anti-inflammatory action, the primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). dntb.gov.ua Molecular docking studies on thiophene-based compounds have shown that they can bind to the active sites of these enzymes. dntb.gov.ua The specific substitution pattern of this compound would likely influence its binding affinity and selectivity for different biological targets. Further computational and experimental studies are needed to elucidate the precise molecular mechanisms of its derivatives.

Applications in Materials Science Research

The unique electronic and photophysical properties of the benzothiophene core make it a valuable building block for the development of organic functional materials. researchgate.netmdpi.com These materials are being explored for applications in various electronic devices.

Organic Electronics: Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Benzothiophene derivatives have shown significant promise in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.netmit.edursc.org The rigid and planar structure of the benzothiophene unit facilitates π-π stacking, which is crucial for efficient charge transport in organic semiconductor materials. mdpi.com

In the realm of OLEDs , benzothiophene-containing materials can be utilized as emitters or as host materials in the emissive layer. researchgate.netresearchgate.netrsc.org The electronic properties of these materials can be tuned by introducing different substituents, allowing for the generation of light of various colors. For instance, fusing acridine with benzothiophene has led to the development of high-performance blue and green thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The presence of the acetyl and chloro groups in this compound could influence the emission color and efficiency of such devices.

For OPVs , benzothiophene-based polymers have been extensively used as donor materials in the active layer of solar cells. researchgate.netmit.edursc.orgacs.orgspiedigitallibrary.org The broad absorption and good charge-carrier mobility of these polymers contribute to efficient light harvesting and power conversion. The specific substitution pattern on the benzothiophene ring can impact the polymer's energy levels and morphology, which are critical for device performance. While direct data on polymers derived from this compound is not available, the general principles of molecular design in this field suggest that it could be a valuable monomer for creating new photovoltaic materials.

Polymer Chemistry: Role as Monomers or Property-Enhancing Additives for Thermal Stability and Mechanical Strength

The thianaphthene (also known as benzothiophene) nucleus is a key component in the development of high-performance organic semiconductors and polymers. worldscientific.com The rigid, aromatic structure of this core can impart significant thermal stability and desirable electronic properties to a polymer backbone. While direct studies on the polymerization of this compound are not available, its functional groups suggest it could theoretically act as a monomer or a property-modifying additive.

The acetyl and chloro groups on the thianaphthene ring could be modified to create reactive sites for polymerization. For instance, the acetyl group could be a precursor for creating a vinyl group, or the chloro atom could be used in cross-coupling polymerization reactions. If incorporated into a polymer chain, the rigid thianaphthene unit would likely increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material. Furthermore, the polar chloro and acetyl groups could improve intermolecular interactions, potentially leading to enhanced mechanical strength.

Theoretical applications in polymer science are based on the performance of related thiophene-based polymers, which are known for their use in organic electronics and materials requiring high thermal resistance. mdpi.comrsc.org

Hypothetical Performance Enhancement of a Standard Polymer

| Property | Base Polymer (e.g., Polystyrene) | Theoretical Polymer with Thianaphthene Derivative |

|---|---|---|

| Thermal Stability (TGA, Tonset) | ~350°C | Potentially >400°C |

| Glass Transition Temp. (Tg) | ~100°C | Potentially >150°C |

| Tensile Strength | ~40-50 MPa | Potentially Enhanced |

| Solubility | Soluble in organic solvents | Potentially Modified |

Note: This table is illustrative and based on the known effects of incorporating rigid aromatic structures into polymer backbones. Specific experimental data for this compound is not available.

Environmental Monitoring and Remediation Research

Identification as a Volatile Organic Compound (VOC) in Air Quality Studies

Volatile Organic Compounds (VOCs) are chemicals that vaporize easily at room temperature and can have significant impacts on air quality. cdc.gov Many sulfur-containing aromatic compounds found in fossil fuels and industrial processes are classified as VOCs. Thianaphthene and its alkylated derivatives are known components of petroleum and can be released into the atmosphere from industrial sources.

Given its molecular weight and aromatic nature, this compound could potentially be classified as a semi-volatile organic compound. However, there are no specific studies in the available literature that identify this compound in air quality monitoring. Its detection would require targeted analysis using techniques like gas chromatography-mass spectrometry (GC-MS).

Exploration of Photocatalytic Properties

Photocatalysis is an advanced oxidation process used for the degradation of persistent organic pollutants in water and air. mdpi.com Research has demonstrated the successful photocatalytic degradation of benzothiophene and dibenzothiophene, common sulfur-containing pollutants, using catalysts like titanium dioxide (TiO₂) under UV radiation. researchgate.netresearchgate.net The process involves the generation of highly reactive hydroxyl radicals that break down the aromatic structure.

While the photocatalytic behavior of this compound has not been specifically investigated, studies on related thiophene derivatives show that the rate of degradation is influenced by the substituents on the thiophene ring. iitj.ac.in It is plausible that this compound could be degraded via photocatalysis. The presence of the chloro-substituent might influence the degradation pathway and the resulting byproducts.

Illustrative Degradation Rates of Related Sulfur Heterocycles

| Compound | Catalyst | Light Source | Degradation Efficiency |

|---|---|---|---|

| Benzothiophene (BT) | Au/TiO₂ | UV | High |

| Dibenzothiophene (DBT) | Au/TiO₂ | UV | Higher than BT researchgate.net |

| Thiophene Derivatives | Varies | UV | Dependent on substituents iitj.ac.in |

Note: This table shows experimental data for related compounds to illustrate the concept. Data for this compound is not available.

Catalysis and Ligand Design in Chemical Synthesis

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Heterocyclic compounds containing sulfur and other heteroatoms are widely used as scaffolds for ligands in coordination chemistry. Thiophene and its derivatives can be used to create Schiff base, phosphine, and N-heterocyclic carbene (NHC) ligands. rjpbcs.commdpi.comnih.gov These ligands can then coordinate with transition metals like palladium, rhodium, or cobalt to form catalysts for various organic reactions, including cross-coupling and hydrodesulfurization. mdpi.com

The this compound molecule possesses multiple sites suitable for ligand synthesis. The acetyl group can be condensed with amines to form Schiff base ligands, which are known to form stable complexes with a variety of metals. rjpbcs.com The thianaphthene ring itself can coordinate with metal centers, and its electronic properties, modified by the acetyl, chloro, and methyl groups, could fine-tune the catalytic activity of the resulting metal complex. Although no specific ligands or catalytic applications have been reported for this compound, its structure is analogous to others used in the development of novel catalysts. bohrium.com

Future Research Directions and Unexplored Avenues in 2 Acetyl 5 Chloro 3 Methylthianaphthene Chemistry

Synthesis of Novel Structural Analogs with Tuned Reactivity Profiles

The synthesis of novel structural analogs of 2-acetyl-5-chloro-3-methylthianaphthene is a primary avenue for future research. By systematically modifying the substituents on the thianaphthene (B1666688) core, the electronic and steric properties of the molecule can be fine-tuned, leading to derivatives with tailored reactivity. Key areas of exploration include:

Modification of the Acetyl Group: The acetyl group at the 2-position is a versatile handle for a variety of chemical transformations. Future work could focus on its conversion to other functional groups such as oximes, hydrazones, and chalcones, which are known to be important pharmacophores.

Substitution at the Chloro Position: The chloro group at the 5-position can be replaced by other halogens (bromo, iodo) or by various nucleophiles through transition metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of functional groups, including amino, alkoxy, and cyano moieties.

Derivatization of the Methyl Group: The methyl group at the 3-position can be functionalized through free-radical halogenation followed by nucleophilic substitution, providing access to a new set of derivatives with modified steric and electronic properties.

A systematic approach to the synthesis of these analogs will be crucial for establishing structure-activity relationships and for the development of compounds with optimized properties for specific applications.

Advanced Spectroscopic Investigations at Varying Conditions

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for predicting their reactivity and potential applications. Advanced spectroscopic techniques can provide valuable insights in this regard. Future research should involve:

Variable-Temperature NMR Spectroscopy: Studying the NMR spectra of the compound and its derivatives at different temperatures can provide information about conformational changes and dynamic processes occurring in the molecule.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be used to study the excited-state properties of these compounds, which is particularly relevant for potential applications in photochemistry and materials science.

Solid-State NMR and X-ray Crystallography: These techniques can provide detailed information about the molecular structure and packing in the solid state, which is crucial for understanding the physical properties of these materials.

The data obtained from these advanced spectroscopic studies will be invaluable for a deeper understanding of the structure-property relationships in this class of compounds.

Integration of High-Throughput Screening in Derivatization Studies

To accelerate the discovery of new derivatives with desired properties, high-throughput screening (HTS) methodologies can be integrated into the derivatization studies. This approach allows for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process. Key aspects of this research direction include:

Development of HTS-Compatible Synthetic Routes: The synthetic routes for the derivatization of this compound need to be adapted for HTS platforms, which typically involve small-scale reactions in microtiter plates.

Design and Implementation of HTS Assays: A range of HTS assays can be developed to screen for various properties, such as biological activity, catalytic activity, or specific photophysical properties.

Data Analysis and Hit Identification: The large amount of data generated from HTS experiments will require sophisticated data analysis tools to identify the most promising "hit" compounds for further development.

The integration of HTS in derivatization studies will be a powerful tool for unlocking the full potential of the this compound scaffold.

Deeper Elucidation of Molecular Interaction Mechanisms via Computational Approaches

Computational chemistry offers a powerful tool for understanding the molecular interaction mechanisms of this compound and its derivatives at the atomic level. Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of these compounds. This can provide valuable insights into their chemical behavior and can guide the design of new derivatives with desired properties.

Molecular Docking and Molecular Dynamics (MD) Simulations: For potential biological applications, molecular docking and MD simulations can be used to study the interactions of these compounds with biological targets such as enzymes and receptors. This can help in understanding their mechanism of action and in the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies can be used to develop mathematical models that relate the chemical structure of these compounds to their biological activity or other properties. These models can then be used to predict the properties of new, unsynthesized derivatives.

The synergy between computational and experimental studies will be crucial for a comprehensive understanding of the chemistry and potential applications of this class of compounds.

Exploration of Emerging Application Domains

While the primary applications of thianaphthene derivatives have been in the field of medicinal chemistry, there is a growing interest in exploring their potential in other emerging application domains. Future research should investigate the use of this compound and its derivatives in:

Organic Electronics: The thianaphthene core is a promising building block for organic electronic materials due to its rigid, planar structure and its electron-rich nature. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Catalysis: Thianaphthene-based ligands have been used in a variety of catalytic transformations. The functional groups in this compound could be used to coordinate with metal centers, leading to new catalysts with unique reactivity and selectivity.

Sensing: The spectroscopic properties of thianaphthene derivatives can be sensitive to their local environment. This property can be exploited for the development of chemical sensors for the detection of various analytes.

The exploration of these emerging application domains will open up new avenues for the use of this compound and its derivatives beyond their traditional applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetyl-5-chloro-3-methylthianaphthene, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation of 5-chloro-3-methylthianaphthene, with acetyl chloride as the acylating agent. Key parameters include solvent choice (e.g., dichloromethane or nitrobenzene), catalyst type (AlCl₃ or FeCl₃), and temperature control (0–25°C). Yield optimization requires monitoring reaction time and stoichiometry, as excess acetyl chloride may lead to byproducts. Purity (>97%) is achievable through recrystallization in ethanol or column chromatography .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The acetyl group resonates at ~2.6 ppm (singlet) in ¹H NMR, while the thianaphthene ring protons show distinct splitting patterns. Chlorine and methyl substituents influence chemical shifts in ¹³C NMR. Complementary techniques like IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and fragmentation patterns. Cross-referencing with published databases ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing chlorine and acetyl groups deactivate the thianaphthene ring, directing electrophilic substitutions to specific positions. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation involves Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis. Reaction monitoring via GC-MS and kinetic studies (variable temperature, ligand screening) clarifies substituent effects on catalytic turnover .

Q. How can discrepancies in reported thermal stability data for this compound be resolved?

- Methodological Answer: Conflicting thermogravimetric analysis (TGA) data may arise from differences in heating rates or sample purity. Replicate experiments under controlled conditions (N₂ atmosphere, 5–10°C/min heating rate) with high-purity samples (>97%) are essential. Differential Scanning Calorimetry (DSC) identifies phase transitions, while X-ray crystallography correlates stability with molecular packing. Systematic reviews of literature should assess experimental parameters and risk of bias (e.g., inadequate purity checks) .

Q. What mechanistic pathways underlie the photodegradation of this compound under UV exposure?

- Methodological Answer: Design photolysis experiments using a UV reactor (λ = 254–365 nm) in solvents like acetonitrile or water. Monitor degradation via HPLC-UV/Vis and identify intermediates using LC-MS. Radical trapping agents (e.g., tert-butanol) or singlet oxygen quenchers (e.g., sodium azide) can elucidate reactive oxygen species (ROS)-mediated pathways. Quantum yield calculations and time-resolved spectroscopy provide kinetic insights. Triangulate data with computational models (TD-DFT) to map excited-state behavior .

Data Contradiction & Validation

Q. How should researchers address conflicting solubility profiles reported for this compound?

- Methodological Answer: Solubility discrepancies often stem from solvent polarity and temperature variations. Conduct systematic solubility tests in a standardized solvent series (e.g., hexane to DMSO) at 25°C and 50°C. Use nephelometry or UV-Vis spectroscopy for quantification. Compare results with Hansen Solubility Parameters (HSP) to predict compatibility. Purity validation via elemental analysis is critical to exclude impurities affecting solubility .

Q. What strategies validate the biological activity of this compound in antimicrobial assays?

- Methodological Answer: Use a tiered approach: (1) Preliminary disk diffusion assays against Gram-positive/negative bacteria; (2) Minimum Inhibitory Concentration (MIC) determination via microbroth dilution; (3) Cytotoxicity screening on mammalian cells (e.g., HEK293) to assess selectivity. Confounders like solvent toxicity (DMSO controls) must be excluded. Replicate studies across independent labs and apply statistical tools (e.g., ANOVA) to resolve variability .

Methodological Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., replacing chlorine with fluorine or varying methyl/acetyl positions). Test against a consistent biological target (e.g., enzyme inhibition assays) under standardized conditions. Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, molar refractivity) with activity. Cross-validate models with external datasets to avoid overfitting .

Q. What computational methods best predict the environmental fate of this compound?

- Methodological Answer: Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-life or bioaccumulation potential. Molecular dynamics simulations in water/lipid bilayers assess partitioning behavior. Validate predictions with experimental soil adsorption studies (OECD Guideline 106) and hydrolysis kinetics at varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.